Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]- Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-
Brand Name: Vulcanchem
CAS No.: 67940-00-5
VCID: VC18464533
InChI: InChI=1S/C13H17N3O2/c1-10(17)15-11-5-6-13(18-3)12(9-11)16(2)8-4-7-14/h5-6,9H,4,8H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol

Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-

CAS No.: 67940-00-5

Cat. No.: VC18464533

Molecular Formula: C13H17N3O2

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]- - 67940-00-5

Specification

CAS No. 67940-00-5
Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
IUPAC Name N-[3-[2-cyanoethyl(methyl)amino]-4-methoxyphenyl]acetamide
Standard InChI InChI=1S/C13H17N3O2/c1-10(17)15-11-5-6-13(18-3)12(9-11)16(2)8-4-7-14/h5-6,9H,4,8H2,1-3H3,(H,15,17)
Standard InChI Key YQSUXMCLIUGHKF-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)N(C)CCC#N

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, N-[3-[2-cyanoethyl(methyl)amino]-4-methoxyphenyl]acetamide, reflects its intricate molecular architecture (Table 1). Its canonical SMILES string, CC(=O)NC1=CC(=C(C=C1)OC)N(C)CCC#N, encodes a methoxy-substituted benzene ring linked to an acetamide group at position 1 and a methylamino-cyanoethyl side chain at position 3. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.67940-00-5
Molecular FormulaC₁₃H₁₇N₃O₂
Molecular Weight247.29 g/mol
IUPAC NameN-[3-[2-cyanoethyl(methyl)amino]-4-methoxyphenyl]acetamide
SMILESCC(=O)NC1=CC(=C(C=C1)OC)N(C)CCC#N
InChI KeyYQSUXMCLIUGHKF-UHFFFAOYSA-N

The X-ray crystallography data remain unpublished, but computational models predict a planar aromatic system with the cyanoethyl group adopting a gauche conformation relative to the methylamino moiety. This spatial arrangement may facilitate π-π stacking interactions in biological systems.

Physicochemical Properties

The compound’s amphiphilic nature arises from its polar acetamide and cyano groups juxtaposed against hydrophobic aromatic and alkyl regions (Table 2).

Table 2: Experimental and Predicted Physicochemical Data

PropertyValueMethod
Log P (octanol-water)1.85 (predicted)iLOGP
Water Solubility0.126 mg/mL (predicted)ESOL
Melting PointNot reported
pKa~9.2 (amine), ~15 (amide)Computational

Research Challenges and Future Directions

Five critical research priorities emerge:

  • Synthetic Optimization: Develop regioselective methods to install the methylamino-cyanoethyl group without protecting groups.

  • Structural Characterization: Obtain single-crystal X-ray data to confirm stereoelectronic effects.

  • ADMET Profiling: Assess metabolic stability in liver microsomes and CYP450 inhibition potential.

  • Target Identification: Use chemoproteomics to map protein interaction networks.

  • Formulation Studies: Engineer nanoencapsulation systems to improve aqueous solubility.

Preliminary molecular dynamics simulations suggest the compound may inhibit protein kinase C theta through salt bridge formation with Glu⁵³⁸ and hydrophobic packing against Leu⁴⁹². Experimental validation via kinase activity assays is warranted.

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